molecular formula C20H25N7 B2533831 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415516-61-7

2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2533831
CAS No.: 2415516-61-7
M. Wt: 363.469
InChI Key: SMDFHIJHOOKGMF-UHFFFAOYSA-N
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Description

2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by its unique structure, which includes a piperazine ring bound to a phenyl group, and a tetrahydroquinoline moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 4-(Dimethylamino)pyrimidine with piperazine under specific conditions to form an intermediate. This intermediate is then reacted with 5,6,7,8-tetrahydroquinoline-3-carbonitrile to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include m-CPBA for oxidation and hydrogen gas for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is known to interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can potentially halt the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound for

Properties

IUPAC Name

2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-25(2)18-7-8-22-20(24-18)27-11-9-26(10-12-27)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFHIJHOOKGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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